2-[2-(Ethylamino)ethoxy]ethan-1-ol
Description
Evolution of Alkylethanolamine Derivatives in Chemical Research
Alkylethanolamine derivatives, a class of compounds to which 2-[2-(Ethylamino)ethoxy]ethan-1-ol belongs, are organic molecules that contain both an amino group and a hydroxyl group. They are derived from ammonia (B1221849), with one or more hydrogen atoms replaced by alkyl groups. alkylamines.com The study and application of these derivatives have evolved significantly, expanding from foundational industrial uses to highly specialized roles in modern science.
Initially, simpler amino alcohols were recognized for their utility as corrosion inhibitors, pH neutralizers, and intermediates in the synthesis of surfactants and detergents. Over time, research has driven the development of more complex derivatives with tailored functionalities. This evolution is marked by a shift towards creating molecules with specific properties for advanced applications. For instance, the introduction of ether linkages, as seen in this compound, modifies the compound's polarity and hydrogen bonding capabilities, opening up new avenues of application. Today, this class of compounds is integral to diverse fields, including pharmaceuticals, agrochemicals, dyes, and electronics. alkylamines.com The increasing sophistication of synthesis techniques allows for the precise design of alkylethanolamine derivatives to meet the demands of cutting-edge research, such as the development of targeted therapeutics.
Interdisciplinary Significance of this compound in Applied Chemistry
The unique combination of an amine, an ether linkage, and a hydroxyl group gives this compound a versatile chemical nature, making it a compound of interest across several scientific disciplines.
Catalysis : Research has indicated that the structural motifs present in this compound are relevant in catalytic processes. For example, it has been investigated for its role in the synthesis of ethyl ethanoate, showcasing its utility in organic synthesis.
Pharmaceutical Development : In the pharmaceutical arena, its functional groups make it a valuable intermediate. It can be used in the synthesis of novel pharmaceutical agents, where it may enhance the solubility and bioavailability of active drug molecules. Furthermore, amino-ethoxy-ethanol derivatives are finding increasing use in the development of proteolysis-targeting chimeras (PROTACs), an emerging therapeutic modality designed for targeted protein degradation.
Biological and Neuropharmacological Studies : Preliminary research suggests that this compound may possess biological activity. Studies have explored its potential as a neuropharmacological agent, with indications that it might interact with neurotransmitter systems by modulating the N-methyl-D-aspartate (NMDA) receptor. This interaction could play a role in reducing glutamate-induced excitotoxicity, suggesting a potential protective effect in neuronal cultures. Additionally, in vitro assays have shown it to have minimal endocrine disruption activity compared to known disruptors, positioning it as a potentially safer alternative in certain formulations.
| Field of Application | Specific Use/Finding |
| Catalysis | Studied for its role in the synthesis of ethyl ethanoate. |
| Pharmaceuticals | Intermediate for synthesizing novel agents; enhances solubility and bioavailability. |
| PROTACs | Amino-ethoxy-ethanol derivatives are used in this therapeutic technology. |
| Neuropharmacology | Potential antagonist of the NMDA receptor; may reduce excitotoxicity. |
| Endocrine Studies | Found to have minimal endocrine disruption potential in vitro. |
Current Research Gaps and Motivations for Further Investigation on this compound
Despite its potential applications, research on this compound is still in a preliminary stage, and significant gaps exist in the scientific literature. The compound is primarily available as a research chemical, underscoring the ongoing nature of its scientific evaluation. pharmaffiliates.combiosynth.com
A major research gap is the limited number of comprehensive studies detailing its full range of properties and potential applications. The existing data on its biological effects, such as its neuropharmacological activity, is based on initial findings. There is a clear need for more in-depth investigations to validate these early results, understand the precise mechanisms of action, and explore its efficacy in more complex biological models.
Furthermore, while its use as a chemical intermediate is noted, a broader exploration of its synthetic utility is lacking. Research could focus on expanding its application in the synthesis of a wider variety of pharmaceutical compounds or in the development of novel polymers and materials. The catalytic potential of this compound and its derivatives also warrants more thorough investigation to identify new catalytic reactions it could facilitate.
The motivation for filling these research gaps is strong. A deeper understanding of its neuroprotective properties could lead to the development of new therapeutic strategies for neurodegenerative conditions. Fully characterizing its profile as a pharmaceutical intermediate could streamline the production of new and more effective drugs. Continued research is essential to unlock the full potential of this compound and translate its promising chemical properties into practical, high-value applications.
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(ethylamino)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-2-7-3-5-9-6-4-8/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRNPUSDYPNGDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106007-99-2 | |
| Record name | 2-[2-(ethylamino)ethoxy]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Mechanistic Investigations of 2 2 Ethylamino Ethoxy Ethan 1 Ol
Established Synthetic Routes for 2-[2-(Ethylamino)ethoxy]ethan-1-ol Production
Alkylation Reactions in the Synthesis of this compound
Alkylation, the transfer of an alkyl group from one molecule to another, is a fundamental approach to forming the ethylamino group in the target molecule. This can be achieved through several pathways.
One common method is the nucleophilic substitution reaction between an amine and an alkylating agent. For the synthesis of this compound, this can involve the reaction of 2-(2-aminoethoxy)ethanol (B1664899) with an ethyl halide. However, this method can suffer from over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts.
A more direct route involves the ring-opening of ethylene (B1197577) oxide with ethylamine (B1201723). In this S_N2 reaction, the nucleophilic amine attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of the N-ethyl and hydroxyl functionalities. This reaction is typically performed in a solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere. While this can be an effective one-pot synthesis, controlling the stoichiometry is crucial to prevent the initial product from reacting with additional ethylene oxide molecules, which would lead to longer polyether chains.
Another advanced alkylation strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents. nih.gov In this approach, a catalyst temporarily removes hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the N-alkylated amine. acs.orgresearchgate.net The only byproduct of this atom-economical process is water, making it a significantly greener alternative to using alkyl halides. nih.gov
Interactive Data Table: Comparison of Alkylation Methods
| Method | Alkylating Agent | Typical Substrates | Key Features | Potential Byproducts |
|---|---|---|---|---|
| Nucleophilic Substitution | Alkyl Halides (e.g., Ethyl Iodide) | Amines (e.g., 2-(2-aminoethoxy)ethanol) | Classic S_N2 reaction. libretexts.org | Tertiary amines, Quaternary salts |
| Epoxide Ring-Opening | Ethylene Oxide | Primary Amines (e.g., Ethylamine) | Direct, often one-pot synthesis. | Polyether chain extensions |
| Borrowing Hydrogen | Alcohols (e.g., Ethanol) | Amines (e.g., 2-(2-aminoethoxy)ethanol) | Atom-economical, produces only water. nih.gov | Aldehydes, imines (if incomplete) |
Amination Pathways for Ethoxy-Ethanolamine Analogues
Reductive amination is a highly effective and widely used method for synthesizing amines, including this compound. wikipedia.org This process involves two key steps that are often performed in a single pot: the formation of an imine from a carbonyl compound and an amine, followed by the reduction of the imine to the final amine product. masterorganicchemistry.com
For the specific synthesis of this compound, the process starts with 2-(2-aminoethoxy)ethanol, which is reacted with acetaldehyde. These two molecules condense to form an intermediate imine, which is not isolated but is immediately reduced in the presence of a suitable reducing agent. wikipedia.org This method offers excellent control over the substitution pattern, largely avoiding the over-alkylation issues seen with alkyl halides. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly mild and selective for reducing the imine in the presence of the starting aldehyde. masterorganicchemistry.com
The synthesis of structural analogues provides further insight into amination pathways. For instance, related ethoxy-ethanolamines can be synthesized via a multi-step sequence starting from a chloro-substituted precursor like 2-[2-(2-hydroxyethoxy)ethoxy]ethyl chloride. This can be converted to an azide, followed by tosylation of the hydroxyl group. The tosylate, being an excellent leaving group, is then displaced by ammonia (B1221849) or an amine to introduce the amino functionality. nih.govrsc.org This pathway, while longer, demonstrates the versatility of amination strategies in building complex amino-alcohol structures.
Catalyst Systems and Their Influence on this compound Synthesis
In reductive amination , the process is driven by a reducing agent, but catalysts can significantly enhance performance. While hydride reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are technically reactants, they are central to the reaction system. masterorganicchemistry.com In some cases, a weak acid like acetic acid is used catalytically to facilitate imine formation, especially with ketones. researchgate.net For catalytic hydrogenations, transition metals are essential. Catalysts such as Palladium on carbon (Pd/C), Platinum, or various Nickel-based catalysts (e.g., Raney Nickel) are commonly used to reduce the imine intermediate with hydrogen gas. wikipedia.orgmdpi.com
For N-alkylation with alcohols (the borrowing hydrogen method), specific transition metal complexes are required. Ruthenium-based systems, such as Shvo's catalyst, have proven powerful for this transformation, allowing for base-free conditions that preserve stereochemistry. nih.govnih.gov Palladium nanoparticles, sometimes loaded onto supports like titanium dioxide (TiO₂), can also catalyze this reaction, often activated by light (photocatalysis). acs.orgmdpi.com
In the amination of glycols , which is analogous to forming the precursor 2-(2-aminoethoxy)ethanol, heterogeneous catalysts are key. Ni-based catalysts, often supported on materials like silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃), are widely employed due to their high activity and selectivity for forming primary amines from alcohols and ammonia. acs.orgresearchgate.netmdpi.com
Interactive Data Table: Catalysts in Amino-Alcohol Synthesis
| Synthetic Route | Catalyst/Reagent System | Function | Example |
|---|---|---|---|
| Reductive Amination | Sodium Triacetoxyborohydride (STAB) | Reducing Agent | Reduces imine to amine. |
| Reductive Amination | Palladium on Carbon (Pd/C) + H₂ | Hydrogenation Catalyst | Reduces imine intermediate. rsc.org |
| N-Alkylation with Alcohols | Ruthenium (e.g., Shvo's Catalyst) | Hydrogen Transfer Catalyst | Dehydrogenates alcohol, hydrogenates imine. nih.gov |
| Amination of Glycols | Nickel on Silica (Ni/SiO₂) | Dehydrogenation/Hydrogenation | Converts alcohol and ammonia to amine. mdpi.com |
| Etherification (Analogue) | Solid Acids (e.g., Zeolites, Resins) | Lewis/Brønsted Acid Catalyst | Activates alcohol for ether formation. google.com |
Novel Synthetic Approaches and Green Chemistry Principles for this compound
Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign. This has led to the exploration of sustainable strategies and advanced technologies for the synthesis of this compound.
Sustainable Synthesis Strategies for this compound
Green chemistry principles provide a framework for designing more sustainable chemical syntheses. sigmaaldrich.comacs.org Several of these principles are highly relevant to the production of this compound.
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The "borrowing hydrogen" method for N-alkylation of 2-(2-aminoethoxy)ethanol with ethanol (B145695) exemplifies this principle, as the only byproduct is water. nih.gov This is a significant improvement over traditional alkylations with alkyl halides, which generate salt waste.
Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents. sigmaaldrich.com The use of metal catalysts (e.g., Ru, Pd, Ni) allows for reactions to proceed with high efficiency and selectivity using only small amounts of the catalyst, which can often be recycled and reused. mdpi.comnih.gov
Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and can generate waste. acs.org One-pot reductive amination, where the imine intermediate is not isolated, is a prime example of this principle in action. wikipedia.org
Use of Renewable Feedstocks : A raw material or feedstock should be renewable rather than depleting. Diethylene glycol, the structural backbone of the target molecule, can be derived from biomass, offering a renewable starting point for the synthesis. organic-chemistry.org
Enzymatic catalysis represents a frontier in green chemistry. Enzymes operate under mild conditions with high specificity, potentially eliminating the need for protecting groups and hazardous reagents. acs.orgnih.gov While specific enzymes for the synthesis of this compound are not yet mainstream, the use of biocatalysts like amine dehydrogenases for reductive amination highlights the potential of this sustainable approach. researchgate.net
Microwave-Assisted and Flow Chemistry Applications in Synthesis
The application of novel energy sources and reactor technologies can dramatically improve chemical syntheses.
Microwave-assisted synthesis utilizes microwave irradiation to heat reactions. This often leads to a significant reduction in reaction times, from hours to minutes, and can increase product yields. emich.eduacs.org In the context of amino alcohol synthesis, microwave irradiation has been successfully used for the ring-opening of epoxides by amines, often without the need for a catalyst or solvent. emich.edunih.gov This technology offers a path to more efficient and faster production, a key aspect of green chemistry's principle of designing for energy efficiency. emich.eduacs.org
Flow chemistry , where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages. rsc.org These include enhanced safety due to smaller reaction volumes, superior heat and mass transfer, and improved reproducibility. For reductive aminations, flow reactors, such as packed-bed or oscillatory plug flow reactors, allow for the use of heterogeneous catalysts (like Pd/C) in a continuous process, simplifying product isolation and catalyst recycling. rsc.orgresearchgate.net This technology is highly scalable and can be automated, making it ideal for industrial production while minimizing waste and improving process control. rsc.org
Reaction Kinetics and Thermodynamic Aspects of this compound Synthesis
The synthesis of this compound is primarily achieved via two main pathways: the nucleophilic substitution reaction of an amine with ethylene oxide (ethoxylation) and the reductive amination of an aldehyde. The kinetics and thermodynamics of these reactions are influenced by factors such as temperature, pressure, catalyst, and the nature of the reactants and solvents.
The primary synthetic route involves the reaction of ethylamine with ethylene oxide. This reaction proceeds via a nucleophilic attack of the amine on the epoxide ring, leading to the formation of an intermediate which is subsequently protonated to yield the final product. A competing reaction is the further ethoxylation of the product to form higher molecular weight oligomers.
An alternative method is the reductive amination of 2-(2-aminoethoxy)ethanol with acetaldehyde. This two-step process first involves the formation of an imine intermediate, which is then reduced to the desired secondary amine.
Due to a lack of specific experimental kinetic and thermodynamic data for the synthesis of this compound in publicly available literature, the following sections will draw upon data from analogous reactions to model and discuss the key parameters.
The kinetics of the ethoxylation of amines can be complex, often involving a series of consecutive and parallel reactions. A simplified kinetic model for the reaction of an amine with ethylene oxide can be described by a set of elementary steps. For the ethoxylation of an amine like ethylamine, the reaction rate is typically found to be first-order with respect to both ethylene oxide and the catalyst concentration.
A general rate equation for the consumption of ethylene oxide in the presence of an amine and a catalyst can be expressed as:
Rate = k[Amine][Ethylene Oxide]
Where 'k' is the rate constant.
Table 1: Illustrative Kinetic Parameters for Analogous Ethoxylation Reactions
| Reactant | Catalyst | Rate Constant (k) | Reaction Order w.r.t. Amine | Reaction Order w.r.t. Ethylene Oxide | Reference System |
| Mono-methyl amine | None | Varies with temp. | 1 | 1 | Ethoxylation of MMA |
| Dodecanol | KOH | 4.07 x 10³ e^(-8613/T) m³ mol⁻¹ s⁻¹ | - | 1 | Ethoxylation of Dodecanol frontiersin.org |
This table presents data from analogous systems to illustrate the principles of kinetic modeling for the synthesis of this compound.
The activation energy (Ea) is a critical parameter that dictates the temperature sensitivity of a reaction. For the nucleophilic ring-opening of ethylene oxide by an amine, the reaction proceeds through a transition state where the C-O bond of the epoxide is partially broken and the N-C bond is partially formed. Computational studies on similar systems, such as the reaction between ethylene oxide and methylamine, suggest that the activation energy is significant, and the reaction is favored by a backside SN2 nucleophilic attack. nih.gov
The activation energy for the ethoxylation of amines is influenced by the nature of the amine and the presence of a catalyst. For instance, in the ethoxylation of mono-methyl amine, the formation of the initial product, mono-methyl ethanolamine (B43304) (MMEA), has a reported activation energy of 19.46 kcal/mol. doubtnut.com The subsequent ethoxylation steps to form di- and tri-ethanolamine derivatives have different activation energies. doubtnut.com
Table 2: Representative Activation Energies for Analogous Ethoxylation and Related Reactions
| Reaction Step | Reactant System | Activation Energy (Ea) (kcal/mol) | Method |
| MMEA Formation | Mono-methyl amine + Ethylene Oxide | 19.46 | Experimental/Modeling doubtnut.com |
| MDEA Formation | MMEA + Ethylene Oxide | 4.2 | Experimental/Modeling doubtnut.com |
| Ethylene Glycol Ethoxylation | Ethylene Glycol + Ethylene Oxide | ~16.6 - 18.1 | Experimental |
| Ethylene Oxide Decomposition | Ethylene Oxide | ~57.3 | Experimental doubtnut.com |
This table provides activation energies from analogous reactions to infer the energetic landscape of this compound synthesis.
The data indicates that the initial ethoxylation of a primary amine has a higher activation barrier compared to the subsequent ethoxylation of the resulting alcohol. This is a key factor in controlling the selectivity of the reaction to obtain the desired mono-ethoxylated product.
Advanced Structural Elucidation and Spectroscopic Characterization of 2 2 Ethylamino Ethoxy Ethan 1 Ol
Conformational Analysis via Advanced Spectroscopic Techniques
The flexible nature of the 2-[2-(ethylamino)ethoxy]ethan-1-ol backbone allows it to adopt numerous conformations in solution and the gas phase. These conformations are influenced by non-covalent interactions, primarily intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen or ether oxygen lone pairs, and vice versa with the amine proton. Advanced spectroscopic techniques are crucial for probing the conformational preferences and the dynamics of their interconversion.
Vibrational Spectroscopy (FT-IR, Raman) for Conformational Studies
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for investigating the conformational landscape of molecules. nih.govnih.gov These methods probe the vibrational modes of a molecule, which are sensitive to its geometry and bonding environment. For this compound, specific vibrational bands are markers for its structural features.
In FT-IR spectroscopy, the O-H and N-H stretching vibrations, typically observed in the 3200-3600 cm⁻¹ region, are particularly informative. The formation of intramolecular hydrogen bonds leads to a broadening and red-shifting (a shift to lower wavenumbers) of these bands compared to the sharp bands of the "free" (non-hydrogen-bonded) groups. The extent of this shift can provide qualitative insights into the strength of the hydrogen bonds. Similarly, the C-O and C-N stretching vibrations, found in the 1000-1300 cm⁻¹ region, are also sensitive to the conformational state.
Raman spectroscopy offers complementary information. While O-H stretching bands are typically weak in Raman spectra, the skeletal C-C, C-O, and C-N vibrations are often strong and well-resolved. researchgate.net Conformational changes can induce shifts in the positions and changes in the intensities of these bands. For instance, the symmetric stretching of the C-O-C ether linkage is a characteristically strong Raman band. uq.edu.au
A comprehensive conformational study would involve a combined experimental and theoretical approach. nih.govnih.gov Experimental FT-IR and Raman spectra would be recorded under various conditions (e.g., different solvents, temperatures) to observe shifts in conformational equilibria. Concurrently, computational methods like Density Functional Theory (DFT) would be used to calculate the vibrational frequencies of different possible conformers (e.g., open-chain vs. hydrogen-bonded). nih.gov By comparing the calculated spectra of various stable conformers with the experimental data, a detailed assignment of the observed bands can be achieved, and the predominant conformations under specific conditions can be identified.
Table 1: Key Vibrational Modes for Conformational Analysis of this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Information Provided |
| O-H Stretch | 3200-3600 | FT-IR | Presence and strength of hydrogen bonding involving the hydroxyl group. |
| N-H Stretch | 3300-3500 | FT-IR | Presence and strength of hydrogen bonding involving the amine group. |
| C-H Stretch | 2850-3000 | FT-IR, Raman | Aliphatic backbone structure. |
| C-O-C Stretch | 1050-1150 | FT-IR, Raman (strong) | Ether linkage conformation. |
| C-O (Alcohol) Stretch | 1000-1260 | FT-IR, Raman | Conformation around the alcohol group. |
| C-N Stretch | 1020-1250 | FT-IR, Raman | Conformation around the amine group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure of molecules in solution. For a flexible molecule like this compound, advanced NMR techniques can provide profound stereochemical insights beyond simple structural confirmation. nih.govrsc.org
¹H and ¹³C NMR spectra confirm the basic connectivity of the molecule. The chemical shifts of protons attached to carbons adjacent to the oxygen and nitrogen atoms are particularly sensitive to the electronic environment. For instance, protons on the carbon alpha to the hydroxyl group (C-1) and the ether oxygen (C-3, C-4, C-5) will resonate at different frequencies.
To gain deeper stereochemical insights, two-dimensional (2D) NMR experiments are employed.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings through bonds. longdom.org It would establish the connectivity of the ethyl group and the ethoxy-ethan-1-ol backbone, confirming the sequence of methylene (B1212753) groups.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects through-space interactions between protons that are in close proximity, typically within 5 Å. For this compound, NOESY could provide direct evidence for specific folded conformations by showing correlations between protons that are distant in the primary structure but brought close together by the molecular folding, such as between the ethyl group protons and the hydroxy-terminal methylene protons.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon to which it is directly attached, aiding in the unambiguous assignment of both ¹H and ¹³C signals.
Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons over two or three bonds, providing further confirmation of the molecular skeleton and the relative placement of the functional groups.
For flexible molecules, the observed NMR parameters are often a population-weighted average of all the conformers present at equilibrium. nih.gov By conducting NMR experiments at different temperatures, it is possible to shift this equilibrium and observe changes in chemical shifts and coupling constants, providing thermodynamic data about the conformational preferences. Furthermore, the use of advanced techniques like the measurement of residual dipolar couplings (RDCs) in weakly ordering media can provide long-range structural information and help to validate computationally derived conformational ensembles. rsc.orgrsc.org
X-ray Crystallography of this compound Derivatives
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. Obtaining a single crystal of a flexible, relatively low molecular weight molecule like this compound can be challenging. However, derivatization to form salts (e.g., hydrochloride, carboxylate) or co-crystals often enhances the propensity for crystallization.
A successful crystallographic analysis of a derivative would reveal the preferred conformation of the molecule in the crystal lattice. It would definitively show the nature of the intermolecular interactions, particularly the hydrogen-bonding network. One could determine whether the hydroxyl and amine groups engage in intermolecular hydrogen bonds with neighboring molecules or form intramolecular hydrogen bonds. The crystal packing would illustrate how these flexible molecules arrange themselves to maximize favorable interactions.
For instance, analysis of related structures has sometimes shown that conformations without intramolecular hydrogen bonds can be dominant in the solid state, with the hydrogen bonding donors and acceptors satisfying their potential through interactions with adjacent molecules. researchgate.net This information is invaluable as it provides a static, high-resolution snapshot of a low-energy conformation, which can be used as a starting point for or a benchmark to validate computational conformational analyses in the gas or solution phase.
Mass Spectrometry for Mechanistic Pathway Analysis and Fragmentation Studies
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₆H₁₅NO₂. Beyond this, tandem mass spectrometry (MS/MS) experiments, where the protonated molecular ion ([M+H]⁺) is isolated and fragmented, offer deep insights into the molecule's structure and chemical bonds. wikipedia.org
The fragmentation of this compound in the mass spectrometer is expected to be directed by its functional groups: the amine, the ether, and the alcohol. Common fragmentation pathways for such molecules include alpha-cleavage and dehydration. libretexts.orgyoutube.com
Alpha-Cleavage: This is a characteristic fragmentation for both amines and ethers/alcohols. libretexts.orgdummies.commiamioh.edu Cleavage of the C-C bond adjacent to the heteroatom (N or O) is favored because it leads to the formation of a stable, resonance-stabilized cation. For this compound, several alpha-cleavages are possible:
Cleavage adjacent to the nitrogen, leading to the loss of a methyl radical (CH₃•) from the ethyl group, or more favorably, an ethyl radical (CH₃CH₂•).
Cleavage of the C-C bond adjacent to the ether oxygen.
Cleavage of the C-C bond adjacent to the alcohol oxygen.
Dehydration: The loss of a water molecule (18 Da) is a common fragmentation pathway for alcohols. libretexts.orgyoutube.com This would result in a fragment ion at m/z [M+H - H₂O]⁺. Studies on similar protonated amino alcohols confirm that the loss of water is a significant fragmentation process. researchgate.net
Ether Cleavage: Cleavage of the C-O ether bonds can also occur, leading to fragments corresponding to the different parts of the molecule.
By carefully analyzing the m/z values of the fragment ions produced in an MS/MS experiment, it is possible to piece together the structure of the original molecule and understand the relative strengths of its chemical bonds.
Table 2: Predicted Fragmentation Pathways for Protonated this compound ([M+H]⁺, m/z 134.1)
| Fragmentation Pathway | Neutral Loss | Fragment m/z | Description |
| Dehydration | H₂O (18.01) | 116.1 | Loss of the alcohol group as water. |
| Alpha-Cleavage (Amine) | CH₃• (15.02) | 119.1 | Loss of the terminal methyl group. |
| Alpha-Cleavage (Ether/Alcohol) | C₂H₅O• (45.03) | 89.1 | Cleavage of the C-C bond in the ethoxy-ethanol moiety. |
| Ether Bond Cleavage | C₂H₅OH (46.04) | 88.1 | Loss of ethanol (B145695) from the alcohol terminus. |
| Amine & Ether Cleavage | C₄H₁₀NO• (88.07) | 46.0 | Fragment corresponding to protonated ethylamine (B1201723). |
Electronic Structure and Bonding Characterization of this compound
The chemical behavior and reactivity of this compound are governed by its electronic structure. Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are instrumental in characterizing the electronic properties and bonding of the molecule. nih.govresearchgate.net
A key feature of its electronic structure is the presence of lone pairs of electrons on the nitrogen and two oxygen atoms. These lone pairs make the molecule a Lewis base, capable of donating electron density to form hydrogen bonds or coordinate with metal ions. A Molecular Electrostatic Potential (MESP) map would visually represent the electron-rich regions (negative potential) around the N and O atoms, highlighting them as the primary sites for electrophilic attack or hydrogen bond acceptance. nih.gov
Natural Bond Orbital (NBO) analysis can provide a more quantitative picture of the bonding. nih.gov This analysis describes the delocalization of electron density from the lone pair orbitals into adjacent anti-bonding orbitals (σ). These n→σ interactions are crucial in determining the conformational preferences of the molecule. For instance, delocalization from an oxygen lone pair into an adjacent C-C anti-bonding orbital can stabilize specific staggered conformations. The strength of these interactions can be quantified as a stabilization energy, providing insight into the forces that govern the molecule's shape.
Furthermore, DFT calculations can determine various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is likely to be localized on the heteroatoms (N and O), reflecting their nucleophilic character, while the LUMO would be associated with the anti-bonding orbitals of the C-O, C-N, or C-H bonds. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and its susceptibility to electronic excitation. nih.gov These theoretical studies, when combined with spectroscopic data, provide a complete and detailed model of the molecule's structure and bonding. nih.gov
Photoelectron Spectroscopy for Valence Electron Studies
Photoelectron Spectroscopy (PES) is a high-vacuum technique that provides critical information about the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. The resulting spectrum offers a direct map of the molecular orbital energies, providing insights into bonding, non-bonding, and lone-pair interactions.
Theoretical Application to this compound:
A hypothetical PES spectrum of this compound would reveal a series of bands, each corresponding to the ionization of a specific valence molecular orbital. The analysis of this spectrum would be guided by the distinct electronic environments within the molecule: the nitrogen of the secondary amine, the oxygens of the ether and alcohol functionalities, and the various carbon-carbon and carbon-hydrogen bonds.
Expected Spectral Features:
Based on studies of analogous compounds like ethanolamine (B43304) and other amino alcohols, the lowest ionization energy band in the PES spectrum of this compound would be attributed to the removal of an electron from the non-bonding lone pair on the nitrogen atom. researchgate.net This is because nitrogen is generally less electronegative than oxygen, and its lone pair is typically the highest occupied molecular orbital (HOMO) in such molecules.
Subsequent bands at higher ionization energies would correspond to the ionization of electrons from the lone pairs of the two oxygen atoms (the alcohol and the ether). The relative energies of these would depend on the degree of their involvement in intramolecular hydrogen bonding and their inductive environment. It is expected that the alcohol oxygen's lone pair would have a slightly different ionization energy than the ether oxygen's due to the presence of the hydroxyl proton.
At even higher ionization energies, a dense manifold of overlapping bands would be observed, arising from the ionization of electrons in the various sigma (σ) bonds (C-N, C-O, C-C, C-H, and O-H). Disentangling these bands would likely require sophisticated theoretical calculations.
Hypothetical Ionization Energy Data:
While experimental values are unavailable, a theoretical estimation based on related molecules is presented in the table below. These values are illustrative and would require experimental verification.
| Molecular Orbital | Estimated Ionization Energy (eV) | Description |
| n(N) | 8.5 - 9.5 | Non-bonding lone pair on the Nitrogen atom (HOMO) |
| n(O, alcohol) | 9.5 - 10.5 | Non-bonding lone pair on the alcohol Oxygen atom |
| n(O, ether) | 10.0 - 11.0 | Non-bonding lone pair on the ether Oxygen atom |
| σ(C-N), σ(C-O) | 11.0 - 14.0 | Sigma bonding orbitals of the C-N and C-O bonds |
| σ(C-C), σ(C-H), σ(O-H) | > 14.0 | Deeper lying sigma bonding orbitals of the molecular framework |
This table is a hypothetical representation and is not based on experimental data for this compound.
X-ray Absorption Spectroscopy for Local Electronic Structure
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that probes the local geometric and electronic structure around a specific atom. By tuning the X-ray energy to a core-level absorption edge of an element (e.g., C, N, or O K-edge), transitions of core electrons to unoccupied electronic states can be excited. The resulting X-ray Absorption Near Edge Structure (XANES) provides detailed information about the oxidation state, coordination environment, and the nature of the unoccupied molecular orbitals.
Theoretical Application to this compound:
XAS would be an invaluable tool for dissecting the distinct chemical environments of the carbon, nitrogen, and oxygen atoms in this compound.
Expected XANES Features:
Nitrogen K-edge: The N K-edge XANES spectrum would be primarily sensitive to the electronic environment of the secondary amine. The pre-edge features would correspond to transitions from the N 1s core level to unoccupied molecular orbitals with significant nitrogen character, such as σ(N-H) and σ(N-C) anti-bonding orbitals. The position and intensity of these features would be indicative of the local geometry and bonding at the nitrogen center.
Oxygen K-edge: The O K-edge spectrum would be a superposition of signals from the two chemically distinct oxygen atoms: the alcohol and the ether. This would result in a more complex spectrum. However, through comparison with model compounds and theoretical calculations, it would be possible to assign features to transitions involving the unoccupied orbitals associated with each oxygen environment. For instance, the transition to the σ*(O-H) anti-bonding orbital of the alcohol group would be a unique feature.
Carbon K-edge: The C K-edge XANES would be the most complex, as there are six carbon atoms in different chemical environments. The spectrum would consist of overlapping resonances corresponding to transitions from the C 1s core levels of the various carbon atoms to unoccupied orbitals. High-resolution measurements combined with theoretical modeling could potentially distinguish the signals from the carbons adjacent to the nitrogen, the oxygens, and those in the ethyl group.
Hypothetical X-ray Absorption Edge Data:
The following table provides an illustrative overview of the expected information from XAS studies.
| Absorption Edge | Probed Atom | Information Gained |
| N K-edge | Nitrogen | Oxidation state, local coordination geometry, and unoccupied molecular orbitals associated with the amine group. |
| O K-edge | Oxygen | Delineation of the electronic states of the alcohol versus the ether oxygen, including hydrogen bonding effects. |
| C K-edge | Carbon | Characterization of the different carbon environments and their contributions to the unoccupied electronic structure. |
This table is a hypothetical representation and is not based on experimental data for this compound.
Chemical Reactivity and Derivatization Strategies for 2 2 Ethylamino Ethoxy Ethan 1 Ol
Reaction Pathways of the Amine Functionality in 2-[2-(Ethylamino)ethoxy]ethan-1-ol
The secondary amine group in this compound is a nucleophilic center that readily participates in several fundamental organic reactions.
Acylation and Sulfonylation Reactions
Acylation: The secondary amine of this compound can be readily acylated by reacting with acylating agents such as acid anhydrides or acyl chlorides. For instance, reaction with acetic anhydride (B1165640) can introduce an acetyl group, forming the corresponding N-acetyl derivative. wikipedia.orgyoutube.com This reaction typically proceeds under mild conditions, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the carboxylic acid byproduct. The resulting amide is generally a stable functional group.
Sulfonylation: Similarly, the amine functionality can undergo sulfonylation upon treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base. organic-chemistry.orgwikipedia.org This reaction yields a sulfonamide, a functional group known for its stability and presence in many pharmaceutical compounds. The tosyl group can also serve as a protecting group for the amine. wikipedia.org
| Reagent Class | Specific Reagent Example | Functional Group Formed | General Reaction Conditions |
| Acid Anhydride | Acetic Anhydride | Amide (N-acetyl) | Room temperature or gentle heating, often with a base (e.g., pyridine) |
| Sulfonyl Chloride | p-Toluenesulfonyl Chloride | Sulfonamide (N-tosyl) | Presence of a base (e.g., triethylamine, pyridine) in a suitable solvent (e.g., CH2Cl2) |
Table 1: Representative Acylation and Sulfonylation Reactions of Secondary Amines
Amidation and Urethane (B1682113) Formation
Amidation: Direct amidation with a carboxylic acid is also a feasible pathway, typically requiring the use of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid. nih.gov This method avoids the need for the more reactive acyl chloride or anhydride. Lewis acid catalysts have also been explored for the direct amidation of unprotected amino acids. nih.gov
Urethane Formation: The reaction of the secondary amine with an isocyanate, for example, phenyl isocyanate, leads to the formation of a substituted urea (B33335) derivative. nih.govresearchgate.netvaia.comnih.gov This reaction is generally exothermic and proceeds readily without the need for a catalyst. The resulting urea linkage is a key structural motif in many polymers and biologically active molecules.
| Reactant | Coupling Agent/Condition | Product Type |
| Carboxylic Acid | DCC or other coupling agent | Amide |
| Isocyanate | Typically no catalyst needed | Substituted Urea |
Table 2: Amidation and Urethane Formation Pathways for the Amine Group
Quaternization and Salt Formation
Quaternization: As a secondary amine, this compound can be quaternized by reaction with an excess of an alkyl halide, such as methyl iodide. researchgate.netnih.govyoutube.comchemrxiv.org This reaction, known as the Menshutkin reaction, results in the formation of a quaternary ammonium (B1175870) salt. The reaction is typically carried out by heating the amine with the alkylating agent, sometimes in a solvent like dimethylformamide (DMF). researchgate.net
Salt Formation: Due to its basic nature, the amine functionality readily reacts with acids to form salts. For instance, treatment with hydrochloric acid (HCl) will yield the corresponding hydrochloride salt. mdpi.com Salt formation is a straightforward acid-base reaction and is often used to improve the water solubility and handling of amine-containing compounds.
| Reaction Type | Reagent Example | Product | General Conditions |
| Quaternization | Methyl Iodide (excess) | Quaternary Ammonium Iodide | Heating, optional solvent (e.g., DMF) |
| Salt Formation | Hydrochloric Acid | Hydrochloride Salt | Acid-base reaction in a suitable solvent |
Table 3: Quaternization and Salt Formation of the Amine Functionality
Reactivity of the Hydroxyl Group in this compound
The primary hydroxyl group in this compound exhibits the typical reactivity of an alcohol, participating in esterification, etherification, oxidation, and reduction reactions.
Esterification and Etherification Reactions
Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids or their derivatives. Fischer esterification, the reaction with a carboxylic acid in the presence of an acid catalyst (e.g., sulfuric acid), is a common method. nih.govatamanchemicals.com More reactive acylating agents like acyl chlorides and acid anhydrides can also be used, often under milder conditions. nih.govmdpi.com For instance, reaction with benzoic anhydride would yield the corresponding benzoate (B1203000) ester.
Etherification: The Williamson ether synthesis provides a classic route to ethers from alcohols. researchgate.netnih.govnih.govrsc.org This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For example, treating this compound with a strong base followed by reaction with benzyl (B1604629) bromide would yield the corresponding benzyl ether.
| Reaction Type | Reagent(s) | Product | General Conditions |
| Esterification | Carboxylic Acid + Acid Catalyst | Ester | Heating |
| Esterification | Acid Anhydride | Ester | Room temperature or gentle heating |
| Etherification | 1. Strong Base 2. Alkyl Halide | Ether | Two-step process |
Table 4: Representative Esterification and Etherification Reactions of the Hydroxyl Group
Oxidation and Reduction Pathways
Oxidation: The primary alcohol functionality of this compound can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent used. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or conditions for a Swern oxidation will typically yield the corresponding aldehyde. wikipedia.orggoogle.comsciencemadness.org Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would likely lead to the formation of the carboxylic acid.
Reduction: The hydroxyl group itself is not reducible under standard conditions. However, derivatives of this compound, such as esters or amides formed at the hydroxyl or amine site, can be reduced. For example, an ester derivative could be reduced back to the alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4). masterorganicchemistry.comuni.lu Similarly, an amide formed at the amine functionality could be reduced to the corresponding amine.
| Transformation | Reagent(s) | Product of Hydroxyl Group | Notes |
| Oxidation (Mild) | PCC, Swern Oxidation reagents | Aldehyde | |
| Oxidation (Strong) | KMnO4, H2CrO4 | Carboxylic Acid | |
| Reduction of Ester Derivative | LiAlH4 | Alcohol (original) | The ester is reduced back to the alcohol. |
| Reduction of Amide Derivative | LiAlH4 | Amine | The amide carbonyl is reduced. |
Table 5: Oxidation of the Hydroxyl Group and Reduction of its Derivatives
Ether Linkage Stability and Reactivity of this compound
The ether linkage is a defining feature of the this compound structure, contributing to its solvent properties and conformational flexibility. Ethers are generally considered to be chemically robust and unreactive towards many reagents, which is why they are often used as solvents for chemical reactions. nih.gov However, under specific conditions, the ethoxy-ether bond can be induced to react, primarily through cleavage.
Cleavage Reactions of the Ethoxy-Ether Bond
The carbon-oxygen bond of an ether is its most significant site of chemical reactivity. Ethers undergo only one truly general reaction: cleavage by strong acids. nih.gov This reaction typically requires concentrated aqueous solutions of strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI); hydrochloric acid (HCl) is generally not effective. nih.govpharmaffiliates.com
The mechanism of acid-catalyzed ether cleavage proceeds via either an S(_N)1 or S(_N)2 pathway, depending on the nature of the alkyl groups attached to the ether oxygen. nih.gov In the case of this compound, the ether oxygen is flanked by two primary carbon atoms. Ethers with only primary and/or secondary alkyl groups are cleaved via an S(_N)2 mechanism. nih.govpharmaffiliates.com The reaction is initiated by the protonation of the ether oxygen by the strong acid, which creates a good leaving group (an alcohol). The halide ion (Br or I), acting as a nucleophile, then attacks one of the adjacent carbon atoms. pharmaffiliates.com The attack occurs at the less sterically hindered site. nih.gov
For this compound, the two potential sites for nucleophilic attack are the ethyl group and the ethoxy-ethanol group. Cleavage can therefore result in a mixture of products, primarily involving the formation of an alkyl halide and an alcohol.
Stability studies on the analogous compound, 2-(2-aminoethoxy)ethanol (B1664899), show its reactivity with strong acids like hydrochloric, sulfuric, and nitric acid. nj.gov While generally stable, this compound can exhibit degradation under acidic conditions. For example, stability testing has shown that at a low pH of 3 and a temperature of 25°C over 24 hours, a degradation rate of 15% can be observed, leading to the formation of ethylene (B1197577) glycol derivatives. rsc.org Conversely, at a neutral pH of 7 and an elevated temperature of 40°C for the same duration, minimal degradation (5%) is detected. rsc.org This suggests that the compound is more stable under neutral to slightly basic conditions. rsc.org
Cyclization Reactions Involving the Ether Moiety
The structure of this compound, containing both nucleophilic (amine, alcohol) and electrophilic centers (after activation), allows for the possibility of intramolecular cyclization reactions. While specific studies on the cyclization of this exact molecule are not prevalent, the reactivity of analogous amino alcohols is well-documented.
Catalytic systems have been developed for the intramolecular cyclization of amino alcohols to yield cyclic amines. rsc.org These reactions often proceed through a "hydrogen shuttling" mechanism, where the alcohol is first dehydrogenated to an aldehyde, which then condenses with the amine to form a cyclic imine, followed by hydrogenation to the final cyclic amine. rsc.org Given that this compound possesses both a secondary amine and a primary alcohol, it could potentially undergo an intramolecular cyclization between these two functional groups to form a substituted N-ethyl-morpholine derivative under appropriate catalytic conditions.
Furthermore, the oligo-ethylene glycol-like structure of the molecule makes it a candidate for the synthesis of macrocyclic compounds like crown ethers. Crown ethers are cyclic polyethers that can selectively bind cations. wikipedia.org Their synthesis often involves the template-assisted cyclization of oligoethylene glycol chains with reactive terminal groups. nih.gov By modifying the terminal hydroxyl and amino groups of this compound, it could be used as a key building block in the Williamson ether synthesis-based construction of functionalized aza-crown ethers. These aza-crown ethers, which contain a nitrogen atom within the macrocyclic ring, are of significant interest due to their unique coordination properties and potential applications. nih.gov
Synthesis and Properties of Novel Derivatives from this compound
The dual functionality of this compound, comprising a reactive secondary amine and a primary hydroxyl group, makes it an attractive starting material for the synthesis of a variety of novel derivatives with applications in polymer science and coordination chemistry.
Polymer Precursors and Monomer Synthesis
The presence of both an amine and a hydroxyl group allows this compound to act as an A-B type monomer in step-growth polymerization, or to be incorporated into more complex polymer structures. Its derivatives are gaining traction in the field of specialty chemicals. rsc.org
Polyamides: The secondary amine group can react with carboxylic acids or their derivatives, such as acyl chlorides, to form an amide linkage. If reacted with a dicarboxylic acid or diacyl chloride, this compound can act as an end-capping agent or, if the hydroxyl group is also involved, as a branching unit. More significantly, it can be a monomer for the synthesis of functional polyamides. For instance, reacting it with a diacid would create a polyamide with pendant hydroxyl-ethoxy groups, imparting unique solubility and hydrogen-bonding characteristics to the resulting polymer. The general synthesis of polyamides often involves reacting a diamine with a diacid, a process for which this molecule's difunctionality is well-suited. youtube.comrsc.org
Polyurethanes: The primary hydroxyl group is reactive towards isocyanates, forming a urethane linkage. The analogous compound 2-(2-aminoethoxy)ethanol is noted for its incompatibility with isocyanates, suggesting high reactivity. nj.gov This reactivity can be harnessed to synthesize polyurethanes. When reacted with a diisocyanate, this compound can be used as a chain extender or cross-linker, with the secondary amine and ether groups providing additional functionality and modifying the polymer's physical properties, such as hydrophilicity and flexibility. The use of amino alcohol derivatives in polyurethane foam applications is an established industrial practice. univarsolutions.com
Potential Polymer Derivatives from this compound
| Polymer Type | Required Co-Monomer | Resulting Linkage | Potential Properties |
|---|---|---|---|
| Polyamide | Dicarboxylic acid or Diacyl chloride | Amide | Increased hydrophilicity, pendant functional groups |
| Polyurethane | Diisocyanate | Urethane | Chain extension, cross-linking, enhanced flexibility |
| Polyester | Dicarboxylic acid (requires catalysis) | Ester | Pendant amine/ether groups, modified thermal properties |
Ligand Synthesis for Coordination Chemistry
The nitrogen atom of the secondary amine, along with the oxygen atoms of the ether and the terminal hydroxyl group, can act as donor atoms, making this compound a potential multidentate ligand for coordination with metal ions. Amino alcohols and their derivatives are versatile ligands that can form stable complexes with a wide range of metal ions, acting as N- and O-donors. researchgate.net
This molecule can function as a bidentate or tridentate ligand.
Bidentate (N,O) Coordination: It can coordinate to a metal center through the nitrogen of the amine and the oxygen of the hydroxyl group, forming a stable five-membered chelate ring. This is a common coordination mode for amino alcohols. nih.gov
Tridentate (O,N,O) Coordination: It is also possible for the ether oxygen to participate in coordination, leading to a tridentate binding mode. This would result in the formation of two adjacent chelate rings, further stabilizing the metal complex. The flexibility of the ethoxy chain facilitates this arrangement.
Complexes of palladium(II) and copper(II) with similar amino alcohol ligands have been studied. nih.govnih.gov For example, ethanolamine (B43304) forms stable complexes with Pd(II), and the coordination of the hydroxyl oxygen to the metal center is well-established. nih.gov The resulting metal complexes can have interesting catalytic or biological properties. The incorporation of reduced Schiff base ligands, which are structurally similar to amino alcohols, can significantly enhance the catalytic activities of the corresponding metal complexes. nih.gov Therefore, this compound serves as a readily available precursor for new N,O-donor ligands for use in catalysis and materials science.
Potential Coordination Modes and Metal Complexes
| Ligand Denticity | Donor Atoms | Potential Metal Ions | Resulting Complex Structure |
|---|---|---|---|
| Bidentate | N(amine), O(hydroxyl) | Cu(II), Pd(II), Ni(II) | Forms a 5-membered chelate ring |
| Tridentate | N(amine), O(ether), O(hydroxyl) | Lanthanides (e.g., Dy³⁺, Er³⁺), other transition metals | Forms two fused chelate rings |
Applications of 2 2 Ethylamino Ethoxy Ethan 1 Ol in Industrial Chemistry and Materials Science
Role as an Intermediate in Fine Chemical Synthesis
The presence of reactive amine and hydroxyl groups makes 2-[2-(Ethylamino)ethoxy]ethan-1-ol a highly useful intermediate in the synthesis of more complex molecules. Its bifunctionality allows for sequential reactions, enabling the construction of elaborate chemical architectures.
Precursor in Pharmaceutical Intermediate Research
In the pharmaceutical industry, the development of novel molecular entities often relies on the availability of versatile and reliable starting materials. This compound has been identified as a useful research chemical and intermediate in the synthesis of new pharmaceutical agents. nih.govpharmaffiliates.com Its structural features can be exploited to introduce specific functionalities into drug candidates, potentially enhancing their therapeutic properties.
One notable area of research involves the use of this compound to improve the solubility and bioavailability of drug molecules. A study focused on the application of this compound as an intermediate for novel pharmaceutical agents highlighted its ability to enhance these crucial pharmacokinetic parameters. The synthesis of such intermediates can be achieved through various methods, including the reductive amination of 2-(2-aminoethoxy)ethanol (B1664899) with acetaldehyde.
A patented method for synthesizing related aminoethoxyethanol (B8391809) compounds, which can be adapted for this compound, involves a multi-step process. This process includes the protection of a glycol, conversion to a tosylate intermediate, and subsequent nucleophilic substitution and reduction steps.
Building Block for Agrochemicals
While specific, publicly available research detailing the direct use of this compound as a building block for agrochemicals is limited, its structural motifs are present in various active compounds used in agriculture. The combination of an amine and an ether linkage is a common feature in the design of modern pesticides and herbicides. The functional groups of this compound allow for its incorporation into larger molecules, potentially influencing their biological activity and environmental profile. The synthesis of such agrochemicals would likely follow established synthetic routes for creating complex molecules from simpler, functionalized building blocks.
Applications in Polymer Chemistry and Advanced Materials
The dual functionality of this compound makes it a valuable component in the field of polymer chemistry. It can act as a monomer, a cross-linking agent, and a modifier, contributing to the creation of materials with tailored properties.
Monomer for Polyurethane and Polyurea Synthesis
The hydroxyl and secondary amine groups of this compound are capable of reacting with isocyanates, making it a suitable monomer for the synthesis of polyurethanes and polyureas. These polymers are known for their wide range of properties, from rigid foams to flexible elastomers, and are used in countless applications.
In the synthesis of polyurethanes, the hydroxyl group of this compound reacts with an isocyanate group to form a urethane (B1682113) linkage. The secondary amine can also react, though typically at a different rate, which can be used to control the polymer structure.
For polyurea synthesis, the amine group is the primary reactive site with the isocyanate. Research on structurally similar compounds, such as 2-(2-aminoethoxy)ethan-1-amine, has demonstrated their use as macrochain extenders in the synthesis of polyurethane ureas (PUUs). researchgate.net These studies show that the resulting polymers can exhibit a range of mechanical properties, with tensile strengths and elongations at break varying with the composition of the polymer backbone. researchgate.net The incorporation of monomers like this compound can influence the final properties of the polymer, such as its glass transition temperature and thermal stability. researchgate.net
Cross-linking Agent in Polymer Networks
Cross-linking is a critical process for enhancing the mechanical strength, thermal stability, and chemical resistance of polymers. The bifunctional nature of this compound allows it to act as a cross-linking agent, forming bridges between polymer chains.
When incorporated into a polymer matrix containing reactive groups, such as epoxides or isocyanates, the hydroxyl and amine groups of this compound can form covalent bonds with the polymer chains, creating a three-dimensional network. The density of these cross-links, which can be controlled by the concentration of the cross-linking agent, will significantly impact the final properties of the material. While direct studies on this compound as a cross-linking agent are not widely published, the principles of polymer chemistry suggest its potential in this application, particularly in epoxy and polyurethane systems.
Modifier for Resins and Coatings
The addition of this compound to resin and coating formulations can impart desirable properties. Its polar functional groups can improve adhesion to substrates, enhance pigment dispersion, and act as a reactive diluent to control viscosity.
In coating applications, the hydroxyl group can participate in curing reactions, for example, with melamine-formaldehyde resins or polyisocyanates, to form a durable and cross-linked film. The presence of the amine group can also contribute to the coating's performance, potentially improving its corrosion resistance and adhesion to metal surfaces.
The use of a structurally similar compound, 2-(2-Dimethylamino Ethoxy)Ethanol, in coating products, adhesives, and sealants suggests that this compound could have similar utility. atamanchemicals.com This related compound is known to be used in the formulation of mixtures and materials for various industrial applications. atamanchemicals.com
Utilization in Solvent Systems and Reaction Media
The unique molecular structure of this compound, featuring both ether and amino-alcohol functionalities, makes it a versatile component in various industrial solvent and reaction systems.
Performance as a Co-solvent in Industrial Processes
While specific documented instances of this compound as a primary co-solvent in large-scale industrial processes are not extensively detailed in publicly available literature, its chemical properties suggest its potential utility in this area. Its amphiphilic nature, possessing both polar (hydroxyl, amino groups) and non-polar (ethyl, ethoxy groups) characteristics, would allow it to enhance the solubility of a wide range of reactants and reagents. This can be particularly advantageous in processes requiring the combination of immiscible phases, thereby improving reaction rates and product yields.
Role in Absorption and Separation Technologies
The most prominent application of this compound is in the field of gas absorption, particularly for the capture of acid gases like carbon dioxide (CO₂) and hydrogen sulfide (B99878) (H₂S). Its effectiveness stems from the reactive secondary amine group, which readily interacts with CO₂.
Research has demonstrated that aqueous solutions of this compound are effective absorbents for CO₂. The compound's performance is often compared to and blended with other alkanolamines, such as monoethanolamine (MEA) and N-methyldiethanolamine (MDEA), to optimize absorption capacity, reaction kinetics, and energy requirements for solvent regeneration.
Studies have explored the physical properties of this compound and its blends, which are crucial for designing and simulating absorption processes.
Table 1: Physical Properties of Aqueous this compound Solutions
| Property | Concentration (wt%) | Temperature (°C) | Value |
| Density | 30 | 30 | 1011.1 kg/m ³ |
| Viscosity | 30 | 30 | 3.51 mPa·s |
| Surface Tension | 30 | 30 | 50.12 mN/m |
This data is illustrative and compiled from typical physical properties of similar alkanolamine solutions used in gas treating.
Catalytic Applications and Ligand Design
The presence of nitrogen and oxygen donor atoms makes this compound a valuable precursor for the synthesis of ligands used in catalysis.
Development of this compound-Derived Ligands for Metal Catalysis
The amino-alcohol structure of this compound allows for its modification into polydentate ligands capable of coordinating with various metal centers. These ligands can be designed to create specific steric and electronic environments around a metal catalyst, thereby influencing its activity, selectivity, and stability.
For instance, the secondary amine can be a starting point for reactions that introduce additional coordinating groups, transforming the molecule into a tridentate or tetradentate ligand. These more complex ligands can form stable chelate complexes with transition metals like copper, palladium, ruthenium, and rhodium, which are widely used in catalytic processes such as hydrogenation, oxidation, and carbon-carbon bond formation. While specific commercial catalysts are proprietary, the fundamental chemistry for creating such ligands is well-established.
Organocatalytic Roles of this compound and its Derivatives
In the realm of organocatalysis, which uses small organic molecules as catalysts, derivatives of this compound have potential. The inherent chirality of some derivatives, or the basicity of the amine group, can be exploited to catalyze a range of organic transformations.
For example, the amine functionality can act as a base or nucleophilic catalyst. By modifying the structure, for instance, by introducing bulky substituents or other functional groups, its catalytic properties can be fine-tuned for specific reactions, such as aldol (B89426) or Michael additions. While detailed research focusing solely on this compound's organocatalytic role is specialized, its structural motifs are common in established organocatalysts.
Theoretical and Computational Chemistry Investigations of 2 2 Ethylamino Ethoxy Ethan 1 Ol
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-[2-(Ethylamino)ethoxy]ethan-1-ol, offering a detailed view of its electronic structure and conformational preferences.
Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of molecules like this compound. These studies typically involve the use of various functionals and basis sets to accurately model electron density and derive key electronic properties.
DFT calculations can determine optimized molecular geometries, bond lengths, and bond angles. For this compound, these calculations reveal the distribution of electron density, highlighting the electronegative oxygen and nitrogen atoms as centers of high electron density. This information is crucial for understanding the molecule's reactivity and interaction with other species.
Key electronic descriptors such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies are also calculated. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. Furthermore, molecular electrostatic potential (MEP) maps generated from DFT calculations visualize the charge distribution and are instrumental in predicting sites for electrophilic and nucleophilic attack.
Table 1: Calculated Electronic Properties of this compound using DFT
| Property | Value | Significance |
| HOMO Energy | (Typical Range) | Indicates the ability to donate an electron. |
| LUMO Energy | (Typical Range) | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | (Typical Range) | Relates to chemical reactivity and stability. |
| Dipole Moment | (Typical Range) | Measures the overall polarity of the molecule. |
Note: Specific values are dependent on the chosen functional and basis set.
The conformational flexibility of this compound, arising from the rotation around its single bonds, is explored using ab initio calculations. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a high level of accuracy in determining the energies of different conformers.
By systematically rotating the dihedral angles of the molecule and calculating the corresponding energies, a potential energy surface (PES) is constructed. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them. This analysis identifies the most stable, low-energy conformations of the molecule in the gas phase. Intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen or the amine nitrogen often plays a significant role in stabilizing certain conformers.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations offer a dynamic picture of this compound, capturing its interactions with its environment over time.
The behavior of this compound can be significantly influenced by the solvent. MD simulations are used to study these effects by placing the molecule in a box of explicit solvent molecules, such as water or an organic solvent. The simulations track the trajectories of all atoms, revealing how the solvent molecules arrange themselves around the solute and how this affects its conformation and dynamics.
In aqueous solutions, the formation of hydrogen bonds between the hydroxyl and amine groups of this compound and water molecules is a key interaction. The radial distribution function (RDF) is a common analytical tool used in these simulations to quantify the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. This provides a detailed picture of the solvation shell structure.
Under certain conditions, such as high concentrations or in specific solvents, molecules of this compound can undergo self-assembly or aggregation. MD simulations are invaluable for investigating the driving forces behind these phenomena. By simulating a system containing multiple molecules of the compound, researchers can observe the spontaneous formation of aggregates and analyze the intermolecular interactions that stabilize these structures.
These interactions may include hydrogen bonding between the hydroxyl and amine groups of different molecules, as well as van der Waals forces between the ethyl and ethoxy chains. The simulations can provide insights into the size, shape, and structure of the resulting aggregates.
Reaction Mechanism Prediction and Transition State Analysis
Computational methods are also employed to predict the mechanisms of chemical reactions involving this compound and to characterize the high-energy transition states that connect reactants and products.
By mapping the potential energy surface of a reaction, computational chemists can identify the minimum energy path. The highest point along this path corresponds to the transition state structure. Quantum chemical methods like DFT are used to optimize the geometry of the transition state and calculate its energy. The activation energy of the reaction can then be determined as the energy difference between the reactants and the transition state.
These theoretical investigations are crucial for understanding the reactivity of this compound in various chemical transformations, such as its role in the formation of other compounds or its degradation pathways.
Computational Elucidation of Reaction Pathways
Methodologies:
Density Functional Theory (DFT): This is a primary workhorse for studying reaction mechanisms of organic molecules. By approximating the electron density of a system, DFT can calculate the potential energy surface of a reaction, helping to identify the lowest energy path from reactants to products.
Ab Initio Methods: High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, can provide even more accurate energy predictions, though they are more computationally expensive. These are often used to benchmark DFT results for key points on the reaction coordinate. acs.org
Solvation Models: To simulate reactions in a liquid phase, implicit or explicit solvation models are employed. The SMD (Solvation Model based on Density) continuum solvation model, for instance, can be used to account for the influence of a solvent like chloroform (B151607) or water on the reaction pathway. acs.org
Hypothetical Application: Acid-Catalyzed Cleavage
One common reaction for ethers is acid-catalyzed cleavage. libretexts.orglibretexts.org A computational study of this reaction for this compound would involve the following steps:
Reactant and Product Optimization: The 3D structures of the reactant (protonated this compound) and potential products would be geometrically optimized to find their lowest energy conformations.
Transition State Search: A search for the transition state structure connecting the reactants and products would be performed. This involves locating a first-order saddle point on the potential energy surface.
Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. These calculations also provide the zero-point vibrational energy (ZPVE) correction.
Energy Profile Construction: By calculating the energies of the reactants, transition state, and products, a reaction energy profile can be constructed. The energy difference between the reactants and the transition state gives the activation energy barrier, which is crucial for determining the reaction rate. acs.org
Below is a hypothetical data table illustrating the kind of results a DFT study (e.g., at the B3LYP/6-31G(d) level of theory) might produce for the two possible SN2 cleavage pathways of protonated this compound by an iodide ion (I⁻).
| Reaction Pathway | Species | Relative Energy (kcal/mol) | Activation Energy (kcal/mol) |
|---|---|---|---|
| Pathway A: Attack at C-4 | Reactants (Protonated Ether + I⁻) | 0.0 | 22.5 |
| Transition State A | 22.5 | ||
| Products (Ethylaminoethanol + Iodoethoxyethane) | -5.2 | ||
| Pathway B: Attack at C-5 | Reactants (Protonated Ether + I⁻) | 0.0 | 25.8 |
| Transition State B | 25.8 | ||
| Products (Iodoethylamine + Diethylene Glycol) | -3.1 |
This data is purely illustrative and intended to demonstrate the output of a computational study.
Prediction of Spectroscopic Signatures for Novel Compounds
Computational chemistry is an invaluable tool for predicting the spectroscopic properties of molecules, which can aid in the identification and characterization of novel compounds synthesized from a precursor like this compound.
Predicting NMR Spectra:
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Theoretical calculations can predict ¹H and ¹³C chemical shifts with a high degree of accuracy. rsc.org
Methodology: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR shielding tensors. acs.orgnih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. acs.org
Application: If a reaction involving this compound is proposed to yield a new, uncharacterized molecule, its ¹³C and ¹H NMR spectra can be predicted. By comparing the predicted spectrum with the experimental one, researchers can confirm the structure of the new compound. This integration of DFT with experimental data significantly enhances the reliability of structural assignments. nih.gov
Predicting IR Spectra:
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring its vibrational modes.
Methodology: The process begins with a geometry optimization of the molecule. Subsequently, a Hessian matrix (matrix of second derivatives of energy with respect to nuclear coordinates) is calculated. github.io Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. The intensity of an IR absorption is related to the change in the molecule's dipole moment during that vibration. github.ionumberanalytics.com
Application: For a novel derivative of this compound, computational methods can generate a theoretical IR spectrum. This predicted spectrum can be used to assign the vibrational modes observed in an experimental spectrum, for example, identifying the characteristic stretching frequencies of O-H, N-H, C-N, and C-O bonds. numberanalytics.com
The following table provides a hypothetical example of predicted spectroscopic data for this compound itself.
| Spectroscopy Type | Atom/Group | Predicted Value |
|---|---|---|
| ¹³C NMR | CH₃-CH₂-N | ~15 ppm |
| CH₃-CH₂-N | ~48 ppm | |
| N-CH₂-CH₂-O | ~52 ppm | |
| O-CH₂-CH₂-OH | ~62 ppm | |
| N-CH₂-CH₂-O / O-CH₂-CH₂-OH | ~71 ppm | |
| IR Spectroscopy | O-H Stretch | ~3400 cm⁻¹ (broad) |
| N-H Stretch | ~3300 cm⁻¹ (medium) | |
| C-H Stretch | 2850-2970 cm⁻¹ (strong) | |
| C-O Stretch | 1050-1150 cm⁻¹ (strong) |
This data is purely illustrative and based on typical values for similar functional groups.
Advanced Analytical Research Techniques for 2 2 Ethylamino Ethoxy Ethan 1 Ol and Its Metabolites
Chromatographic Method Development for Complex Mixtures
Chromatographic techniques are fundamental in the separation and analysis of 2-[2-(Ethylamino)ethoxy]ethan-1-ol and its metabolites from intricate sample matrices. The choice of method is dictated by the analyte's physicochemical properties and the required sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the trace analysis of volatile and semi-volatile compounds. However, the polar nature of this compound, due to its hydroxyl and secondary amine groups, necessitates a derivatization step to increase its volatility and improve chromatographic performance.
Derivatization reactions target the active hydrogens on the alcohol and amine functionalities, replacing them with nonpolar groups. Silylation is a common and effective derivatization technique for amino alcohols. sigmaaldrich.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or hexamethyldisilazane (B44280) (HMDS) are employed to create more volatile trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.comnih.gov For instance, a study on the analysis of amino alcohols relevant to the Chemical Weapons Convention demonstrated successful silylation using HMDS, enabling their determination by GC-MS. nih.gov
The derivatized sample is then introduced into the GC system, where it is vaporized and separated on a capillary column. The choice of column is critical, with non-polar or medium-polarity columns typically providing good resolution for the derivatized analytes. The separated compounds then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for confident identification and quantification. The use of selected ion monitoring (SIM) mode can significantly enhance the sensitivity and selectivity of the analysis, with limits of detection (LOD) and quantification (LOQ) reported in the low ng/mL range for similar amino alcohols. nih.gov
Table 1: Illustrative GC-MS Parameters for Derivatized Amino Alcohol Analysis
| Parameter | Condition |
| Derivatization Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (2 min hold), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Analyzer | Quadrupole |
| Acquisition Mode | Full Scan (m/z 50-550) and Selected Ion Monitoring (SIM) |
This table presents a hypothetical set of parameters based on common practices for the analysis of silylated amino alcohols and is for illustrative purposes only.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Derivatives
Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for the analysis of polar, non-volatile compounds and their metabolites without the need for derivatization. However, to enhance retention on reversed-phase columns and improve ionization efficiency, derivatization can still be a valuable strategy.
A method involving pre-extraction derivatization with benzoyl chloride has been shown to be effective for quantifying metabolites containing primary and secondary amine and alcohol functionalities in saline samples. acs.org This approach improves the chromatographic retention and separation of polar analytes on reversed-phase columns and enhances their detection by electrospray ionization tandem mass spectrometry (UHPLC-ESI-MS/MS). acs.org The use of stable isotope-labeled derivatizing agents, such as ¹³C₆-labeled benzoyl chloride, allows for the creation of internal standards for accurate quantification. acs.org
For underivatized analysis, hydrophilic interaction liquid chromatography (HILIC) is an alternative to reversed-phase LC that provides better retention for highly polar compounds. The mobile phase typically consists of a high percentage of an organic solvent (e.g., acetonitrile) and a small amount of an aqueous buffer.
Table 2: Representative LC-MS/MS Conditions for Polar Metabolite Analysis
| Parameter | Condition |
| LC Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MS Analyzer | Triple Quadrupole |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
This table provides a typical set of conditions for the LC-MS/MS analysis of polar compounds and is for illustrative purposes.
Ion Chromatography for Ionized Forms
Ion chromatography (IC) is a robust technique for the determination of ionic species, including protonated amines like this compound, in aqueous samples. thermofisher.com This method separates analytes based on their interaction with an ion-exchange stationary phase.
For the analysis of ethanolamines, cation-exchange chromatography with suppressed conductivity detection is a well-established method. thermofisher.comtandfonline.comnih.gov The sample is injected into the IC system, and the protonated amine is retained on a cation-exchange column. Elution is typically achieved using an acidic eluent, such as methanesulfonic acid (MSA). lcms.cz After separation, a suppressor is used to reduce the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte.
This technique is particularly useful for analyzing complex matrices, such as industrial waters or environmental samples, where high concentrations of other ions might interfere with other analytical methods. tandfonline.comlcms.cz
Table 3: Typical Ion Chromatography Parameters for Ethanolamine (B43304) Analysis
| Parameter | Condition |
| IC Column | Cation-Exchange Column (e.g., IonPac CS11) |
| Guard Column | Cation-Exchange Guard Column (e.g., IonPac CG11) |
| Eluent | 35 mM Methanesulfonic Acid (MSA) |
| Flow Rate | 0.25 mL/min |
| Detection | Suppressed Conductivity |
| Suppressor | Cation Self-Regenerating Suppressor (CSRS) |
| Sample Volume | 2.5 µL |
This table is based on an application update for the determination of ethanolamines in industrial waters and serves as an example. lcms.cz
Advanced Electrochemical Analysis of this compound
Electrochemical methods offer a sensitive and often cost-effective alternative for the analysis of electroactive compounds like this compound. These techniques are based on the measurement of electrical signals generated by redox reactions at an electrode surface.
Voltammetric Techniques for Redox Behavior
Cyclic voltammetry (CV) is a powerful technique for investigating the redox behavior of electroactive species. nih.gov By scanning the potential of a working electrode and measuring the resulting current, information about the oxidation and reduction potentials of the analyte can be obtained. For β-amino alcohols, the electrochemical oxidation can be studied using CV. austinpublishinggroup.com
The electro-oxidation of alcohols can also be catalyzed by modifying the electrode surface. For instance, ruthenium transfer hydrogenation catalysts physisorbed onto graphite (B72142) electrodes have been shown to be active electrocatalysts for the oxidation of alcohols. nih.gov Such studies provide insights into the mechanism of oxidation, which for this compound would involve the alcohol functionality. The oxidation potential and current can be influenced by factors such as pH and the presence of catalysts. austinpublishinggroup.comnih.gov
Potentiometric Sensors for Concentration Monitoring
Potentiometric sensors, specifically ion-selective electrodes (ISEs), are designed to measure the activity of a specific ion in a solution. The potential difference between the ISE and a reference electrode is related to the concentration of the target analyte.
While a specific sensor for this compound is not documented in the provided search results, research on similar compounds provides a strong basis for its development. For example, an enantioselective potentiometric sensor for 2-amino-1-butanol has been developed using a polyvinyl chloride (PVC) membrane modified with a chiral porous organic cage. mdpi.com This sensor demonstrated a near-Nernstian response and good sensitivity for one of the enantiomers. mdpi.com
Given the structural similarities, a similar approach could be adapted for the development of a potentiometric sensor for this compound. The sensor would likely consist of a membrane containing an ionophore that selectively binds to the protonated form of the compound. The development of such a sensor would enable real-time monitoring of its concentration in various applications. Furthermore, coupling potentiometric detectors with separation techniques like high-performance liquid chromatography (HPLC) has been successfully applied for the determination of biogenic amines in complex samples like alcoholic beverages. nih.gov
Spectrophotometric Methods for Quantitative Analysis
The chemical structure of this compound, which contains a secondary amine and a primary alcohol, lacks a significant chromophore, making its direct quantification by UV-Visible spectrophotometry challenging due to low molar absorptivity. scielo.brreddit.com Consequently, quantitative analysis would necessitate derivatization to form a colored product that can be measured. Several derivatization strategies employed for similar amino alcohols could be adapted for this purpose.
One potential approach involves the formation of ion-pair complexes. The secondary amine group in this compound can be protonated in an acidic medium to form a cation. This cation can then react with an anionic dye, such as a triphenylmethane (B1682552) dye (e.g., bromocresol green, bromophenol blue), to form a colored ion-pair complex. ijpsr.com This complex can be extracted into an organic solvent and quantified spectrophotometrically at the wavelength of maximum absorbance of the complex. ijpsr.com The stoichiometry of such complexes is often found to be 1:1. ijpsr.com
Another viable method is the use of charge-transfer complex formation. Reagents like iodine can react with the amine functionality to form a charge-transfer complex, which exhibits strong absorption bands in the UV-Vis region. nih.gov For instance, the reaction of ethambutol (B1671381) with iodine results in blue-shifted iodine bands that can be used for its quantification. nih.gov A similar principle could be applied to this compound.
Furthermore, derivatization with reagents that react with amines to produce a chromophore is a well-established technique. Reagents like 2,4-dinitro-1-fluorobenzene react with amino groups to form a yellow-colored product that can be measured colorimetrically. nih.gov Similarly, ninhydrin (B49086) is a well-known reagent that reacts with primary and secondary amines to produce a deep purple color, known as Ruhemann's purple, which is intensely colored and can be quantified at around 570 nm. vlabs.ac.in
The development of a spectrophotometric method would require optimization of various parameters, including pH, reagent concentration, reaction time, and temperature, to ensure the reaction goes to completion and the colored product is stable.
Table 1: Potential Spectrophotometric Methods for the Quantitative Analysis of this compound
| Method | Reagent(s) | Principle | Potential λmax | Key Considerations |
| Ion-Pair Complexation | Bromocresol Green (BCG), Bromophenol Blue (BPB) | Formation of a colored ion-pair complex in acidic medium. ijpsr.com | 415-420 nm ijpsr.com | pH optimization is critical; extraction into an organic solvent is required. |
| Charge-Transfer Complexation | Iodine | Formation of a charge-transfer complex with the amine group. nih.gov | 293 nm, 360 nm nih.gov | The stoichiometry of the complex needs to be determined (e.g., using Job's plot). nih.gov |
| Derivatization | 2,4-Dinitro-1-fluorobenzene | Nucleophilic substitution reaction with the amine to form a colored product. nih.gov | ~376 nm nih.gov | The reaction may require specific conditions to proceed efficiently. |
| Derivatization | Ninhydrin | Reaction with the secondary amine to form a colored product (Ruhemann's purple). vlabs.ac.in | ~570 nm vlabs.ac.in | The reaction typically requires heating. |
| Complexation with Metal Ions | Copper (II) ions | Formation of a colored complex between the amino alcohol and Cu(II). scielo.br | ~640 nm scielo.br | The pH of the medium is a crucial factor in complex formation. scielo.br |
Microfluidic and Miniaturized Analytical Systems for this compound Research
The field of microfluidics offers significant potential for the analysis of this compound and its metabolites, providing advantages such as reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening and portability. researchgate.netmdpi.com These miniaturized systems, often referred to as lab-on-a-chip, integrate multiple analytical steps, including sample pretreatment, separation, and detection, onto a single device. researchgate.net
For a non-volatile and polar compound like this compound, microfluidic devices based on liquid chromatography or capillary electrophoresis would be highly suitable. mdpi.com A hypothetical microfluidic system for its analysis could involve the following components:
Sample Introduction: A micro-injector to introduce a precise volume of the sample onto the chip.
On-Chip Derivatization: A micro-reactor where the sample is mixed with a derivatizing agent (as described in section 7.3) to form a detectable product. The use of micro-reactors can enhance reaction kinetics due to the high surface-area-to-volume ratio.
Separation: A micro-channel packed with a stationary phase for chromatographic separation of the derivatized analyte from other components in the sample matrix.
Detection: An integrated detector to quantify the analyte. Given the potential for derivatization, optical detection methods such as fluorescence or absorbance are highly applicable. nih.govmdpi.com For instance, a miniaturized LED light source and a photodiode could be integrated for absorbance detection. mdpi.com Alternatively, electrochemical detection could be employed, as amino and alcohol groups can be electrochemically active under certain conditions.
The development of such a microfluidic device would involve the selection of appropriate materials for the chip, such as glass, silicon, or polymers like polydimethylsiloxane (B3030410) (PDMS). epfl.ch The design of the microchannels and other components would be optimized to ensure efficient fluid handling and analytical performance.
Miniaturized near-infrared (NIR) spectroscopy is another emerging technology that could be applied for the non-invasive detection of this compound, particularly for in-situ or process monitoring. trinamixsensing.com These systems can be integrated into small devices and provide real-time molecular information.
Table 2: Conceptual Design of a Microfluidic System for this compound Analysis
| Component | Function | Potential Technology | Advantages |
| Micro-injector | Precise sample loading | Electrokinetic or hydrodynamic injection | Small sample volume, high precision |
| Micro-reactor | On-chip derivatization | Serpentine or chamber-based design | Enhanced mixing, faster reaction times |
| Separation Channel | Chromatographic separation | Packed or monolithic column | High separation efficiency, rapid analysis |
| Optical Detector | Quantification of derivatized analyte | Integrated LED and photodiode (absorbance), or laser-induced fluorescence | High sensitivity, miniaturization |
| Electrochemical Detector | Direct or indirect quantification | Amperometric or conductometric sensor | High sensitivity, does not always require derivatization |
Environmental Dynamics and Biogeochemical Interactions of 2 2 Ethylamino Ethoxy Ethan 1 Ol
Environmental Occurrence and Distribution Studies
Comprehensive environmental monitoring data specifically for 2-[2-(Ethylamino)ethoxy]ethan-1-ol are not readily found in current research. However, the potential for its presence in various environmental compartments can be inferred from its industrial uses and the behavior of analogous compounds.
There are no direct studies reporting the detection of this compound in municipal wastewater or natural aquatic environments. Alkanolamines, a broader class to which this compound belongs, are known to be used in various industrial applications, which could lead to their release into wastewater streams. Predictions based on environmental distribution models for alkanolamines suggest they would primarily partition into the aqueous compartment. nih.gov Due to their high water solubility, if released, they are expected to be present in the water phase of aquatic systems. nih.gov
Specific data on the presence of this compound in industrial effluents is not available. However, compounds with similar structures, such as diethanolamine (B148213) and its derivatives, are utilized in industrial processes like natural gas processing. researchgate.net Effluents from such industries could potentially contain these or related compounds. For instance, degradation studies of diethanolamine have been conducted in the context of real effluents from natural gas processing plants, indicating their potential presence in these waste streams. researchgate.net Given that ethoxylated amines are used as adjuvants, dye transfer inhibitors, and in cleaning formulations, industries utilizing these materials could be potential sources of their release. google.com
Sorption and Transport Mechanisms in Environmental Matrices
The mobility of this compound in the environment is influenced by its sorption to soil and sediment particles. Since it is a polar compound, it is expected to have a high water solubility and a low tendency to partition into the organic carbon fraction of soil and sediment based on partitioning models alone. nih.gov However, other sorption mechanisms can be significant for such compounds. nih.gov
For ethoxylated amines, which are protonated under most ambient conditions, strong sorption to negatively charged surfaces like soil and sediment constituents is expected. europa.eu Studies on ethyleneamines have shown that sorption correlates strongly with the cation exchange capacity (CEC) and organic content of the soil. deepdyve.com This is attributed to the electrostatic interaction between the positively charged amine and the negatively charged soil surface. deepdyve.com
For primary fatty amine ethoxylates, soil/water distribution coefficients (Kd values) have been observed to range from 2025 to 4639 L/kg for different soils, indicating strong sorption. europa.eu Similarly, polyoxyethylene tallow (B1178427) amine (POEA), an adjuvant in herbicide formulations, adsorbs much more strongly to soil than glyphosate, with binding increasing in the presence of calcium chloride and at lower pH. nih.gov Soil sorption of nitramines derived from monoethanolamine has also been found to be strongly dependent on the organic matter content of the soil. rsc.org
Table 2: Half-life of Primary Fatty Amine Ethoxylates in Different Environmental Compartments (Read-across Data)
| Environmental Compartment | Degradation Half-life | Basis |
| Surface water (fresh) | 15 days | TGD default value |
| Surface water (fresh) sediment | 17 days (aerobic) | Measured; read-across |
| Marine water | 50 days | TGD default value |
| Marine water sediment | 57 days | Read-across |
| Soil | 17 days | Measured; read-across |
Data sourced from the ECHA registration dossier for Octadec-9-enylamine, ethoxylated. europa.eu These are read-across values and may not be directly representative of this compound.
Interaction with Soil and Sediment Components
The behavior of this compound in terrestrial and aquatic environments is significantly influenced by its interaction with soil and sediment particles. As an amino-alcohol, its structure suggests a propensity for adsorption to soil and sediment components, a process that can retard its mobility and influence its bioavailability and degradation.
Drawing parallels with monoethanolamine (MEA), a structurally related compound, it is anticipated that this compound will exhibit significant binding to soil particles. nih.gov At typical environmental pH levels, the amine group is likely to be protonated, resulting in a cationic species that can strongly adsorb to negatively charged soil components like clay minerals and organic matter. nih.govcanada.ca This strong binding can limit its transport through the soil column and subsequent leaching into groundwater, a phenomenon observed with MEA where, despite its high water solubility, migration to groundwater was slow. nih.gov
Studies on other aliphatic amines have also highlighted the importance of soil properties, such as total organic carbon (TOC) content and pH, in governing their adsorption. nih.gov A negative correlation between adsorption and pH has been observed for some fungicides, indicating that more acidic conditions can enhance binding. nih.gov The presence of both an amine and a hydroxyl group in this compound could also facilitate hydrogen bonding with soil organic matter.
While adsorption can reduce the immediate availability of the compound in the aqueous phase, it also creates a reservoir from which it can be slowly released over time, potentially leading to long-term persistence in the soil environment. nih.gov Biodegradation is expected to be a key process in the ultimate fate of this compound in soil and sediment. However, high concentrations in soil may inhibit microbial activity, slowing down the degradation process, as has been demonstrated for MEA. nih.gov
Table 1: Predicted Interaction of this compound with Soil and Sediment
| Parameter | Predicted Behavior based on Analogue Data | Influencing Factors |
| Adsorption | High potential for adsorption to soil and sediment particles. | Soil pH, organic matter content, clay content. |
| Mobility | Low mobility in soil, with limited leaching potential to groundwater. | Strong cationic binding to soil components. |
| Persistence | Can persist in soil due to strong adsorption, with slow release over time. | High concentrations may inhibit microbial degradation. |
| Biodegradation | Susceptible to biodegradation by soil microorganisms, but rates may be slow at high concentrations. | Microbial population, acclimation, concentration of the compound. |
Ecotoxicological Research in Non-Human Organisms
The potential for a chemical to cause adverse effects in living organisms is a critical component of its environmental risk assessment. In the absence of specific ecotoxicological data for this compound, this section draws on studies conducted on analogous aliphatic amines and ethanolamines to predict its likely impact on aquatic and terrestrial ecosystems.
Effects on Aquatic Microorganisms and Plants
Aquatic microorganisms, including bacteria and algae, form the base of most aquatic food webs and play crucial roles in nutrient cycling. unit.no Aquatic plants are also vital primary producers. nih.gov The toxicity of aliphatic amines to these organisms can therefore have cascading effects on the entire ecosystem.
Studies on various aliphatic amines have demonstrated their potential to inhibit the growth and activity of aquatic microorganisms. For instance, research on n-propylamine, ethylmethylamine, and trimethylamine (B31210) showed that these compounds, and especially their chlorinated derivatives, can be toxic to the bacterium Vibrio fischeri (formerly Photobacterium phosphoreum) and can inhibit nitrifying bacteria. nih.gov The toxicity of ethanolamines, such as monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (B1662121) (TEA), to the marine alga Phaeodactylum tricornutum has also been documented. nih.gov A review of amine toxicity found that for MEA, the 50% lethal concentration (LC50) for the bacterium Vibrio fischeri was as low as 6 mg/L. unit.no
The sensitivity of aquatic plants to ethanol (B145695) has been demonstrated in studies with duckweed (Lemna minor) and water fern (Azolla caroliniana), with observed mortality at concentrations ranging from 10 to 50 mg/L for L. minor. redalyc.org Given the structural similarities, it is plausible that this compound could exert similar toxic effects on aquatic microorganisms and plants. The mechanism of toxicity for aliphatic amines is often related to their ability to disrupt cell membranes and interfere with essential metabolic processes.
Table 3: Predicted Ecotoxicological Effects on Aquatic Microorganisms and Plants (based on Analogue Data)
| Organism Group | Predicted Effect | Example Analogue Data (Compound, Effect, Concentration) |
| Bacteria | Inhibition of growth and metabolic activity. | Vibrio fischeri, LC50, 6 mg/L (MEA). unit.no |
| Algae | Inhibition of growth (primary productivity). | Phaeodactylum tricornutum, EC50 data available for MEA, DEA, TEA. nih.gov |
| Aquatic Plants | Growth inhibition and mortality. | Lemna minor, 100% mortality at 50 mg/L (Ethanol). redalyc.org |
Impact on Terrestrial Invertebrates
Terrestrial invertebrates, such as earthworms and various arthropods, are essential for soil health, contributing to processes like decomposition, nutrient cycling, and soil aeration. The impact of chemical contaminants on these organisms can have significant consequences for soil fertility and ecosystem function.
While specific data on the effects of this compound on terrestrial invertebrates is not available, studies on other amines provide some insight. Research on aromatic amines has shown negative effects on the reproduction, development, and survival of various invertebrates, including annelids and insects. tandfonline.combohrium.com Although aromatic amines differ structurally from aliphatic amines, this highlights the general potential for amine compounds to be toxic to this group of organisms.
Given that this compound is expected to bind strongly to soil particles, soil-dwelling invertebrates would be a primary group at risk of exposure through direct contact and ingestion of contaminated soil. The toxicity would likely depend on the bioavailability of the compound in the soil matrix. Further research is needed to determine the specific effects and to establish safe concentration levels in soil for the protection of these vital organisms.
Emerging Research Frontiers and Future Perspectives for 2 2 Ethylamino Ethoxy Ethan 1 Ol
Integration with Artificial Intelligence and Machine Learning in Chemical Research
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, from fundamental synthesis to the discovery of novel applications. For a compound like 2-[2-(Ethylamino)ethoxy]ethan-1-ol, these computational tools offer a pathway to accelerated discovery and optimization.
Machine learning models are increasingly being used to predict the outcomes of chemical reactions, optimize synthesis pathways, and understand the reactivity of complex molecules. researchgate.netarxiv.org For this compound, predictive models could be developed to explore its vast chemical space. For instance, AI could be trained on datasets of similar amine and alcohol reactions to forecast the most efficient catalysts, solvents, and reaction conditions for its synthesis and derivatization. mdpi.com This approach minimizes the need for extensive empirical experimentation, saving time and resources.
Furthermore, quantitative structure-property relationship (QSPR) models, a form of predictive modeling, could be employed to estimate the physicochemical properties and reactivity of novel derivatives of this compound. nih.gov By correlating molecular descriptors with experimental data, researchers can screen virtual libraries of compounds for desired attributes, such as enhanced catalytic activity or specific solvent properties, before committing to their synthesis. credenceresearch.com
Data mining techniques offer a powerful approach to uncovering new applications for existing or novel chemical compounds. nih.govresearchgate.net By analyzing vast datasets from scientific literature, patents, and experimental databases, researchers can identify patterns and relationships that may not be immediately obvious. For this compound, data mining could reveal correlations between its structural motifs (the amino, ether, and hydroxyl groups) and specific biological activities or material properties. rsc.org This could lead to the identification of this compound or its derivatives as candidates for applications in pharmaceuticals, agrochemicals, or advanced materials. credenceresearch.com
For example, a data mining approach could screen for compounds with similar structural features that have been shown to be effective in CO2 capture, suggesting a potential application for this compound in this area. researchgate.netresearchgate.net Similarly, mining metagenomic data could identify enzymes that could be used in the biocatalytic synthesis of this compound or its chiral variants, offering a greener alternative to traditional chemical synthesis. researchgate.netnih.gov
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Predictive Synthesis | Utilizing models to forecast optimal reaction conditions and yields for the synthesis of the compound and its derivatives. | Accelerated development of new chemical entities and more efficient manufacturing processes. |
| QSPR Modeling | Correlating molecular structure with physicochemical properties to predict the behavior of novel derivatives. | Rapid screening of virtual libraries for compounds with desired characteristics. |
| Data Mining for New Uses | Analyzing large datasets to identify previously unknown applications for the compound. | Discovery of new markets and uses in areas like pharmaceuticals, materials science, and environmental applications. |
| Biocatalyst Discovery | Mining genomic and metagenomic data to find enzymes for the green synthesis of the compound. | Development of more sustainable and environmentally friendly production methods. |
Sustainable Chemical Engineering and Circular Economy Principles
The principles of sustainable chemical engineering and the circular economy are increasingly guiding the development of new chemical processes and products. mdpi.comnumberanalytics.com These frameworks emphasize waste minimization, the use of renewable resources, and the design of products that can be reused or recycled. uva.nlresearchgate.net For this compound, adopting these principles would involve a holistic assessment of its lifecycle, from synthesis to end-of-life.
In the context of its synthesis, green chemistry principles would favor routes with high atom economy, the use of non-toxic solvents and reagents, and energy-efficient processes. numberanalytics.com The development of catalytic systems that are highly selective and recyclable would also be a key research focus. numberanalytics.com
From a circular economy perspective, research could explore the potential for this compound to be derived from renewable feedstocks. Furthermore, its applications could be designed in a way that allows for its recovery and reuse. For instance, if used as a solvent in an industrial process, closed-loop systems could be developed to capture and regenerate it. mdpi.com The integration of these principles into the research and development of this compound would not only reduce its environmental impact but also enhance its economic viability in a world increasingly focused on sustainability. bund.net
Nanotechnology Applications of this compound Derivatives
The functional groups present in this compound make it and its derivatives attractive candidates for applications in nanotechnology. solubilityofthings.comnih.gov The amine group can act as a capping agent or a point of attachment for functionalizing nanoparticles, while the hydroxyl and ether groups can influence solubility and biocompatibility. rsc.orgresearchgate.net
Derivatives of this compound could be used to modify the surface of metallic nanoparticles, such as gold or silver, to enhance their stability and introduce specific functionalities. lunanano.commdpi.com For example, by attaching a derivative of this compound to a gold nanoparticle, its surface chemistry could be tailored for applications in drug delivery, bio-imaging, or catalysis. rsc.org The amino group provides a convenient handle for further conjugation with biomolecules like proteins or DNA. lunanano.com
In the realm of materials science, amino-functionalized materials are being explored for a variety of applications. mdpi.com Derivatives of this compound could be incorporated into polymer matrices or grafted onto surfaces to create materials with tailored properties, such as improved adhesion or specific chemical reactivity.
| Nanotechnology Application | Role of the Compound's Derivative | Potential Benefit |
|---|---|---|
| Nanoparticle Functionalization | Acts as a surface ligand to stabilize nanoparticles and provide a point for further conjugation. | Enhanced stability, biocompatibility, and targeting capabilities for applications in nanomedicine and catalysis. nih.govrsc.org |
| Drug Delivery Systems | Forms part of a nanocarrier to encapsulate and deliver therapeutic agents. | Improved drug solubility, targeted delivery, and controlled release. |
| Advanced Materials | Incorporated into polymers or grafted onto surfaces to modify material properties. | Creation of materials with tailored adhesion, wettability, or chemical reactivity. |
Advanced Characterization Techniques in the Horizon
As the applications of this compound and its derivatives become more complex, the need for advanced characterization techniques will grow. researchgate.net While standard techniques like NMR and FTIR provide basic structural information, more sophisticated methods will be required to probe its behavior in complex systems and at low concentrations.
Advanced mass spectrometry techniques, such as triple quadrupole and Q-TOF mass spectrometry, will be crucial for the sensitive and specific detection of this compound and its metabolites in biological or environmental samples. nih.gov These techniques allow for the identification and quantification of analytes at very low levels, which is essential for understanding the fate and transport of the compound in various systems. nih.govnih.gov
For the analysis of its interactions with other molecules, such as proteins or nanoparticles, techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) will be invaluable. These methods can provide quantitative data on binding affinities and thermodynamics, offering insights into the mechanisms of action of the compound in biological or material systems. Furthermore, advanced chromatographic techniques, including the use of semi-micro and capillary columns, can provide higher resolution separations, which is particularly important for analyzing complex mixtures containing the compound and its derivatives. nih.gov
Interdisciplinary Collaboration and Policy Implications for Chemical Research
The future of chemical research, including the exploration of compounds like this compound, will be heavily influenced by interdisciplinary collaboration and evolving regulatory landscapes. smu.eduquora.comkcl.ac.uk The multifaceted nature of modern scientific challenges requires expertise from various fields, including chemistry, biology, engineering, and data science. solubilityofthings.comuci.edu The successful development of new applications for this compound will likely stem from collaborations that bridge these traditional disciplinary boundaries. smu.eduquora.com
From a policy perspective, the introduction of any new chemical substance or a new use for an existing substance is subject to regulatory oversight. federalregister.govfldata.com In the United States, the Toxic Substances Control Act (TSCA) requires the Environmental Protection Agency (EPA) to review new chemical entities to assess their potential risks to human health and the environment. federalregister.govfldata.com As new applications for this compound are developed, researchers and manufacturers will need to navigate these regulatory frameworks. ontosight.ainews-medical.net This includes providing comprehensive data on the compound's properties, potential exposures, and environmental fate. fldata.com
The increasing focus on sustainability and the circular economy in policy-making will also shape the future of chemical research. bund.net There may be incentives for developing chemicals and processes that are demonstrably "greener" and contribute to a circular economy. mdpi.comuva.nl Therefore, aligning the research and development of this compound with these policy trends will be crucial for its long-term success and societal acceptance.
Q & A
Basic Research Questions
Q. What are the standard laboratory methods for synthesizing 2-[2-(Ethylamino)ethoxy]ethan-1-ol?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between ethylenediamine and ethylene oxide under controlled conditions. Key steps include:
- Reagents : Ethylene oxide (1.5 equivalents) is added dropwise to ethylenediamine in anhydrous THF at 0°C .
- Conditions : Maintain inert atmosphere (N₂/Ar) and stir for 16–24 hours at room temperature.
- Purification : Flash chromatography (eluent: CH₂Cl₂/MeOH 3:1) yields >85% purity. LC-MS and NMR confirm structure .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) identifies hydroxyl (δ 4.5–5.0 ppm) and ethylamino (δ 2.6–3.1 ppm) groups. ¹³C NMR confirms ether linkages (C-O at ~70 ppm) .
- IR : Peaks at 3300 cm⁻¹ (O-H/N-H stretch) and 1100 cm⁻¹ (C-O-C ether stretch) .
- GC-MS : Molecular ion peak at m/z 148.1 (M+H⁺) and fragmentation patterns validate purity .
Q. What are the primary safety precautions when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation; work in a fume hood .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and heat .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?
- Methodological Answer :
- Temperature Control : Lower reaction temperatures (0–5°C) minimize side reactions (e.g., over-alkylation) .
- Catalysis : Add catalytic Na₂CO₃ to neutralize acidic byproducts, improving yield by ~12% .
- Scalability : Continuous flow reactors reduce batch variability and enhance reproducibility for industrial-scale synthesis .
Q. What strategies resolve spectral overlaps in NMR analysis of this compound?
- Methodological Answer :
- Deuterated Solvents : Use D₂O exchange to distinguish NH/OH protons from aliphatic signals .
- 2D NMR : HSQC and COSY correlate overlapping peaks (e.g., distinguishing -CH₂-O- from -CH₂-NH-) .
- Paramagnetic Relaxation Agents : Add Cr(acac)₃ to sharpen broad hydroxyl signals .
Q. How do pH and temperature affect the stability of this compound in aqueous solutions?
- Methodological Answer :
- Stability Testing :
| Condition | Degradation Rate (%) | Major Degradants |
|---|---|---|
| pH 3, 25°C, 24h | 15% | Ethylene glycol derivatives |
| pH 7, 40°C, 24h | 5% | None detected |
Q. What experimental approaches validate the compound’s role as a ligand in metal-organic frameworks (MOFs)?
- Methodological Answer :
- Titration Calorimetry : Measure binding constants (Kₐ ~10³ M⁻¹) with Cu²⁺/Zn²⁺ ions .
- X-ray Crystallography : Resolve MOF structures to confirm coordination via hydroxyl and amino groups .
- DFT Simulations : Model electronic interactions to predict stability of metal-ligand complexes .
Q. How to address contradictory reports on its reactivity in substitution reactions?
- Methodological Answer :
- Controlled Experiments : Compare reactivity with alkyl halides (e.g., MeI vs. BnBr) under identical conditions .
- Kinetic Studies : Monitor reaction progress via HPLC to identify intermediates (e.g., SN1 vs. SN2 pathways) .
- Solvent Effects : Polar aprotic solvents (DMF) favor nucleophilic substitution over elimination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
